4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylicacid
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Overview
Description
4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C13H16N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to be selectively deprotected in the presence of specific enzymes or under certain conditions. This selective deprotection can lead to the activation or inhibition of biological pathways, depending on the target and the context .
Comparison with Similar Compounds
4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: The parent compound without the benzyloxycarbonyl group.
N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group.
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZIKOUKWSDDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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